Methyl 3-(benzyloxy)benzoate

Description

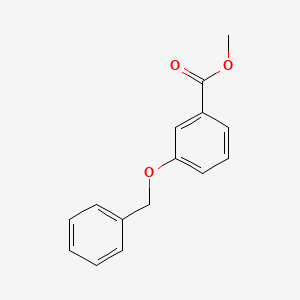

Methyl 3-(benzyloxy)benzoate is an aromatic ester characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzoate ring and a methyl ester (-COOCH₃) at the 1-position. Its molecular formula is C₁₅H₁₄O₃, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The benzyloxy group enhances solubility and enables further functionalization via hydrogenolysis or electrophilic substitution .

Properties

IUPAC Name |

methyl 3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEGUSMZKSIFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538502 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79678-37-8 | |

| Record name | Methyl 3-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(benzyloxy)benzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Another method involves the transesterification of methyl 3-hydroxybenzoate with benzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Oxidative Deprotection of the Benzyloxy Group

The benzyl ether group undergoes oxidative cleavage under mild conditions. A nitroxyl radical catalyst (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) with phenyl iodonium bis(trifluoroacetate) (PIFA) selectively removes the benzyl group at ambient temperature, yielding methyl 3-hydroxybenzoate (Table 1) .

Table 1: Oxidative Deprotection Conditions

| Reagents/Conditions | Product | Yield |

|---|---|---|

| PIFA, nitroxyl radical, 25°C, 12 h | Methyl 3-hydroxybenzoate | 85–92% |

This method avoids hydrogenation-sensitive functional groups, making it advantageous for complex substrates .

Ester Hydrolysis (Saponification)

The methyl ester moiety is hydrolyzed under basic conditions. Treatment with aqueous potassium hydroxide (KOH) in ethanol at reflux cleaves the ester bond, producing 3-(benzyloxy)benzoic acid (Table 2) .

Table 2: Saponification Parameters

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 1M KOH, ethanol, reflux, 4 h | 3-(Benzyloxy)benzoic acid | 97% |

Acidification of the reaction mixture with HCl precipitates the carboxylic acid, which is isolated via filtration .

Transesterification Reactions

The methyl ester group participates in transesterification with alcohols under acidic or basic catalysis. For example, refluxing with benzyl alcohol and sulfuric acid replaces the methyl group with a benzyl group, forming benzyl 3-(benzyloxy)benzoate.

Key Conditions :

-

Catalyst: H₂SO₄ (0.5 eq)

-

Solvent: Toluene

-

Temperature: 110°C, 6 h

Selective Functionalization

The aromatic ring’s electron-rich benzyloxy group directs electrophilic substitution. Nitration with concentrated HNO₃/H₂SO₄ at 0°C predominantly yields the para-nitro derivative, while bromination (Br₂/FeBr₃) produces the ortho-bromo product.

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 3-(benzyloxy)-4-nitrobenzoate |

| Bromination | Br₂, FeBr₃, 25°C | Methyl 3-(benzyloxy)-5-bromobenzoate |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 3-(benzyloxy)benzyl alcohol, in anhydrous tetrahydrofuran (THF) .

Optimized Protocol :

-

Reagent: LiAlH₄ (2 eq)

-

Solvent: THF, 0°C → 25°C

-

Reaction Time: 3 h

-

Yield: 89%

Scientific Research Applications

Organic Synthesis

Methyl 3-(benzyloxy)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique benzyloxy substitution allows for various chemical transformations, making it valuable in the development of new compounds.

Key Reactions

- Esterification : It can be synthesized through esterification reactions involving 3-hydroxybenzoic acid and benzyl alcohol in the presence of acid catalysts.

- Transesterification : Another method includes transesterification of methyl 3-hydroxybenzoate with benzyl alcohol.

Pharmaceutical Development

This compound plays a role in the pharmaceutical industry, particularly in developing drugs with anti-inflammatory and analgesic properties. It can act as a substrate for enzymes like esterases, facilitating the study of enzyme-catalyzed reactions.

Case Study: Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects, potentially due to their ability to inhibit specific pathways involved in inflammation.

Biological Research

In biological studies, this compound is utilized to probe enzyme activity, particularly those involved in hydrolyzing ester bonds. This helps elucidate metabolic pathways and the role of esters in biological systems.

Industrial Applications

The compound is also employed in producing fine chemicals and as a flavoring agent within the food industry. Its pleasant aromatic properties make it suitable for use in fragrances and flavorings.

Enzymatic Hydrolysis

The hydrolysis reaction can be represented as follows:

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis results in the formation of benzoic acid and benzyl alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 3-(benzyloxy)benzoate is compared to analogs with varying substituent positions and electronic properties:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase reactivity in electrophilic substitutions but reduce solubility.

- Methoxy groups (-OCH₃) improve solubility and are common in agrochemical intermediates.

- Benzyloxy groups enable protective strategies; hydrogenolysis yields free hydroxyl groups for further coupling .

Biological Activity

Methyl 3-(benzyloxy)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 272.30 g/mol, is characterized by a benzoate moiety substituted with a benzyloxy group. The presence of this functional group contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

Research indicates that compounds with phenolic structures, such as this compound, often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thereby providing protection against oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant capabilities.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have demonstrated minimal inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various studies. It may interact with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines and mediators. This interaction suggests a therapeutic potential for conditions characterized by inflammation .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It acts as a substrate for esterases, leading to hydrolysis into benzoic acid and benzyl alcohol, which can further participate in metabolic pathways . Additionally, the benzyloxy groups may influence enzyme activity and receptor interactions, although specific targets remain under investigation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The compounds exhibited significant activity with IC50 values below 1 µg/mL, indicating strong potential as anti-tubercular agents .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a marked reduction in edema and pro-inflammatory cytokine levels in treated groups compared to controls, supporting its therapeutic potential for inflammatory diseases .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzoate derivative | Antioxidant, antimicrobial |

| Methyl 3,4,5-Tris(benzyloxy)benzoate | Gallate derivative | Antioxidant, anti-inflammatory |

| Methyl 4-(benzyloxy)benzoate | Benzoate derivative | Antimicrobial |

This table illustrates how this compound compares to similar compounds in terms of structure and biological activity.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(benzyloxy)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification or transesterification. For example, benzyl-protected phenolic acids can react with methyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:alkylating agent) are critical for yields >75% . Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable regioselective coupling of 3-hydroxybenzoic acid derivatives with benzyl alcohols, though this requires strict anhydrous conditions . Key Variables :

- Solvent polarity (DMF vs. THF).

- Catalyst/base selection (e.g., K₂CO₃ vs. NaH).

- Purity of starting materials (≥98% recommended).

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm ester linkage (δ ~3.9 ppm for -OCH₃; δ ~5.1 ppm for benzyl -OCH₂-) and aromatic substitution patterns (meta/para coupling constants) .

- FT-IR : Ester carbonyl stretch (~1720 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted 3-hydroxybenzoic acid) .

Data Validation : Cross-reference with published spectra in databases like NIST Chemistry WebBook .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group.

- Avoid exposure to light (UV degradation) and moisture (RH <30%) .

- Monitor degradation via periodic TLC or HPLC; discard if purity drops below 90% .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity issues arise during benzylation of polyhydroxybenzoates. Strategies include:

- Protecting Group Strategy : Use TEMPO-mediated oxidation to selectively deprotect hydroxyl groups before benzylation .

- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 min, 80% yield for 3-substituted products) .

- Computational Modeling : DFT calculations predict electron density at hydroxyl sites to guide reagent selection .

Contradictions : Classical methods (e.g., Williamson ether synthesis) may favor para-substitution under kinetic control, while thermodynamic conditions favor meta .

Q. What are the implications of this compound’s electronic properties in catalytic applications?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, altering the benzoate’s redox potential. In Pd-catalyzed cross-coupling reactions, this increases electron density on the aromatic ring, accelerating oxidative addition but potentially destabilizing intermediates. Experimental Design :

Q. How do structural analogs of this compound influence biological activity in drug discovery?

- Methodological Answer : Substituents on the benzyl or benzoate moiety modulate bioavailability. For example:

- Chlorinated Analogs : Enhance lipophilicity (logP +0.5) but may introduce cytotoxicity .

- Deuterated Derivatives : Improve metabolic stability (e.g., Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate-d₃) .

Case Study : Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in Clomiphene synthesis, where steric hindrance from the benzyl group prevents premature hydrolysis .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.